

# Ribociclib clinical trials MONALEESA program overview

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## Compound Focus: Ribociclib

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## MONALEESA Program Trial Designs

The MONALEESA program consists of three pivotal Phase III trials that evaluated **ribociclib** in distinct clinical settings. The core design and patient populations for each trial are summarized below.

Trial	Clinical Setting	Patient Population	Intervention	Control	Primary Endpoint
<b>MONALEESA-2</b> <b>(NCT01958021)</b> [1] [2] [3]	First-line	Postmenopausal women with HR+, HER2- advanced breast cancer [1]	Ribociclib + Letrozole [1]	Placebo + Letrozole [1]	Progression-free Survival (PFS) [3]
<b>MONALEESA-3</b> <b>(NCT02422615)</b> [1]	First-line or after $\leq 1$ line of prior endocrine therapy	Postmenopausal women with HR+, HER2- advanced breast cancer [1]	Ribociclib + Fulvestrant [1]	Placebo + Fulvestrant [1]	Progression-free Survival (PFS)

Trial	Clinical Setting	Patient Population	Intervention	Control	Primary Endpoint
<b>MONALEESA-7 (NCT02278120)</b> [1] [4]	First-line	Pre/perimenopausal women with HR+, HER2- advanced breast cancer [1]	Ribociclib + Endocrine Therapy (Tamoxifen or NSAI) + Goserelin [1] [4]	Placebo + Endocrine Therapy + Goserelin [1] [4]	Progression-free Survival (PFS)

## Key Efficacy and Safety Outcomes

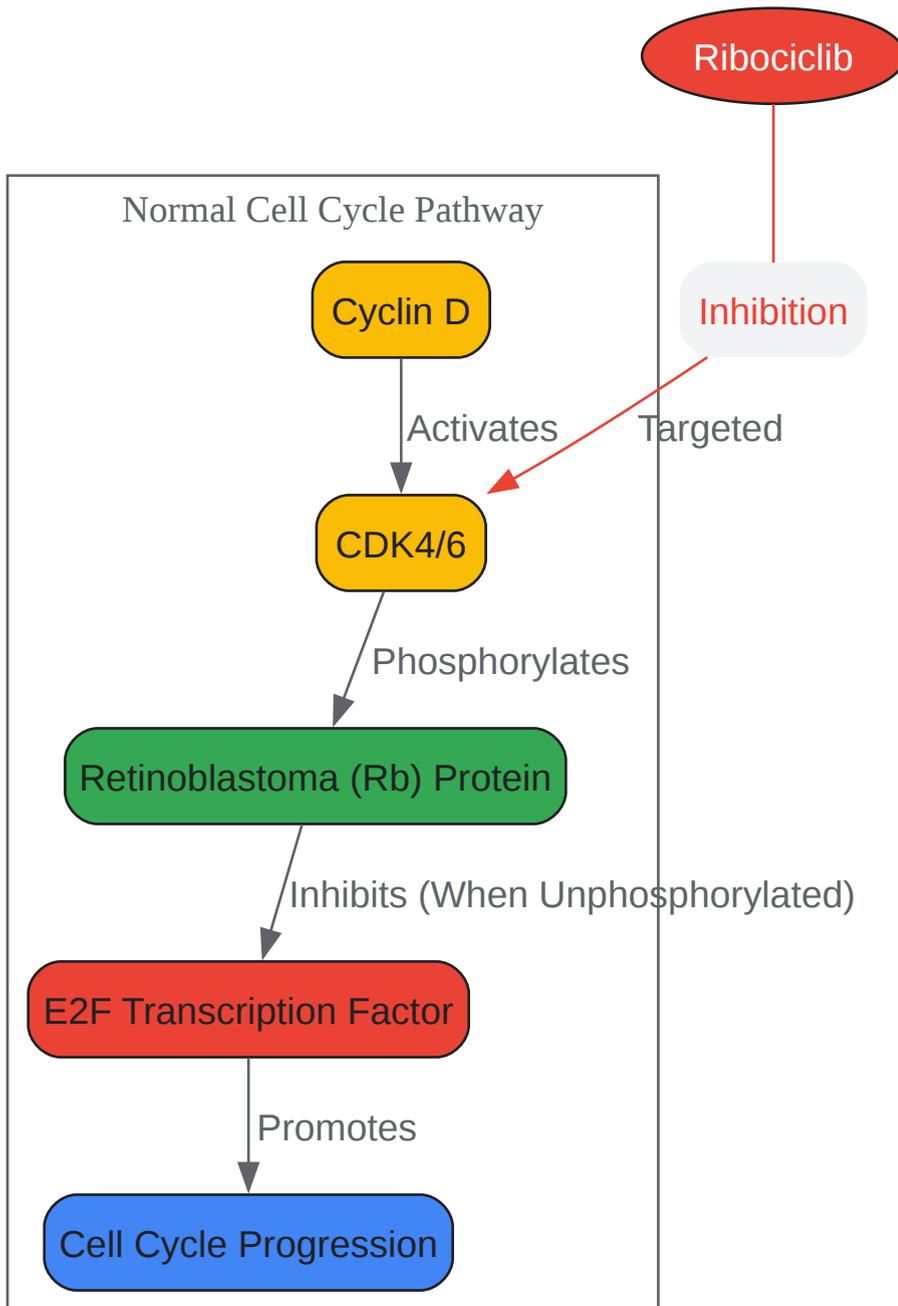
The MONALEESA trials demonstrated consistent and significant improvements in progression-free survival with **ribociclib** combinations across all patient subgroups.

Trial	Key Efficacy Results	Common Grade 3/4 Adverse Events
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| **MONALEESA-2** | • **Median PFS:** 25.3 months (**Ribociclib** + Letrozole) vs 16.0 months (Placebo + Letrozole); HR 0.568 [2]. • **Subgroup (de novo disease):** Median PFS not reached (**Ribociclib**) vs 16.4 months (Placebo); HR 0.45 [3]. • **Overall Response Rate (ORR):** 42.5% (**Ribociclib**) vs 28.7% (Placebo) in all patients [2]. | Neutropenia, Leukopenia [3]. The safety profile was manageable, with no evidence of cumulative toxicity with longer follow-up [2]. | | **MONALEESA-3** | **Ribociclib** + Fulvestrant significantly improved PFS in postmenopausal patients who were treatment-naive or had received  $\leq 1$  line of prior endocrine therapy [1]. | Information on specific common adverse events not available in search results. | | **MONALEESA-7** | **Ribociclib** significantly improved PFS in combination with tamoxifen or a non-steroidal aromatase inhibitor and goserelin in pre/perimenopausal women [1]. | Information on specific common adverse events not available in search results. |

## Mechanism of Action and Experimental Methodology

**1. Mechanism of CDK4/6 Inhibition Ribociclib** is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). These kinases play a critical role in cell cycle progression. The diagram below illustrates the signaling pathway and site of action for **ribociclib**.



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**Ribociclib** inhibits CDK4/6, preventing Rb phosphorylation and E2F-mediated cell cycle progression.

**2. Key Experimental Protocols** The MONALEESA trials shared a core methodology. A representative overview using MONALEESA-2 as an example is provided below.

- **Patient Population:** Postmenopausal women with HR+, HER2- advanced breast cancer who had received no prior systemic therapy for advanced disease [3].
- **Study Design:** Randomized, double-blind, placebo-controlled, Phase III trial [3].
- **Intervention & Dosing:**
  - **Experimental Arm: Ribociclib** (600 mg/day, 3 weeks on/1 week off) + Letrozole (2.5 mg/day, continuous) [3].
  - **Control Arm:** Placebo + Letrozole [3].
- **Endpoints & Assessments:**
  - **Primary Endpoint:** Progression-free Survival (PFS) assessed by local investigator per RECIST v1.1 [3].
  - **Tumor Assessments:** Conducted via CT/MRI at screening, every 8 weeks for the first 18 months, and every 12 weeks thereafter [3].
- **Biomarker Analysis:** As an exploratory endpoint, biomarker status (e.g., PIK3CA, TP53) was assessed from circulating tumor DNA. The PFS benefit of **ribociclib** was maintained irrespective of mutation status [2].

## Conclusion and Key Takeaways

The MONALEESA program solidified **ribociclib** as a foundational treatment in HR+, HER2- advanced breast cancer:

- **Broad Applicability:** Demonstrated efficacy in postmenopausal, premenopausal, and perimenopausal women, as well as in both first-line and second-line settings [1].
- **Consistent Efficacy:** Showed significant and clinically meaningful PFS improvement across all trials, including a specific subgroup of patients with *de novo* advanced disease [3].
- **Manageable Safety:** The safety profile was consistent and manageable, with neutropenia being the most common high-grade adverse event, and no new safety signals emerged with longer follow-up [2] [3].

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## References

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